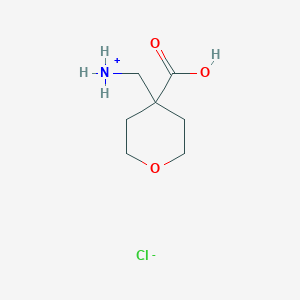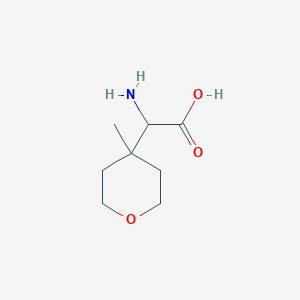
4-(3-Bromo-phenyl)-dibenzofuran
Vue d'ensemble
Description
4-(3-Bromo-phenyl)-dibenzofuran is an organic compound with the molecular formula C18H11BrO and a molecular weight of 323.18 g/mol It is a derivative of dibenzofuran, where a bromophenyl group is attached to the fourth position of the dibenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-phenyl)-dibenzofuran typically involves the bromination of dibenzofuran followed by a Suzuki-Miyaura coupling reaction. The bromination step introduces a bromine atom to the dibenzofuran ring, which is then coupled with a phenylboronic acid derivative in the presence of a palladium catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-phenyl)-dibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(3-Bromo-phenyl)-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of advanced materials, such as polymers and electronic components
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-phenyl)-dibenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without the bromophenyl group.
4-Phenyl-dibenzofuran: Similar structure but with a phenyl group instead of a bromophenyl group.
3-Bromo-dibenzofuran: Bromine atom attached to the dibenzofuran ring without the phenyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
4-(3-bromophenyl)dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXHBCWVDDLENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B8036286.png)



![5-[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8036312.png)


![Methyl 2-[3,5-dibromo-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]propanoate](/img/structure/B8036325.png)
![(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride](/img/structure/B8036355.png)
![(2S)-2-amino-6-[[(2S,3R,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexyl]amino]hexanoic acid](/img/structure/B8036368.png)



